molecular formula C16H13N3O2 B11711942 3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one

3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one

Cat. No.: B11711942
M. Wt: 279.29 g/mol
InChI Key: KSARCODDNODDAY-LICLKQGHSA-N
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Description

3-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a Schiff base ligand derived from 2-aminobenzhydrazide. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound has been studied for its potential biological activities, including urease inhibition .

Preparation Methods

The synthesis of 3-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves the reaction of 2-aminobenzhydrazide with 4-hydroxybenzaldehyde. The reaction is typically carried out in an ethanol solution under reflux conditions for several hours. The resulting Schiff base ligand can be further purified by recrystallization .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions .

Mechanism of Action

The mechanism of action of this compound involves its ability to form complexes with metal ions. These complexes can inhibit the activity of enzymes such as urease by binding to the active site of the enzyme, thereby preventing the hydrolysis of urea . The Schiff base ligand can also interact with other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other Schiff bases derived from different aldehydes and amines. For example:

  • 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE
  • 3-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE

Compared to these compounds, 3-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE has shown higher urease inhibitory activity, making it a more potent inhibitor .

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

3-[(E)-(4-hydroxyphenyl)methylideneamino]-2-methylquinazolin-4-one

InChI

InChI=1S/C16H13N3O2/c1-11-18-15-5-3-2-4-14(15)16(21)19(11)17-10-12-6-8-13(20)9-7-12/h2-10,20H,1H3/b17-10+

InChI Key

KSARCODDNODDAY-LICLKQGHSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(C=C3)O

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)O

Origin of Product

United States

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